molecular formula C7H6F4N2 B15199809 2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine

2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine

Cat. No.: B15199809
M. Wt: 194.13 g/mol
InChI Key: CNFLMIBXGYGIJN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine is a fluorinated organic compound with the molecular formula C7H6F4N. This compound is characterized by the presence of both trifluoromethyl and fluoropyridinyl groups, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine typically involves the reaction of 5-fluoropyridine with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate, 2,2,2-trifluoro-1-(5-fluoropyridin-3-yl)ethanone, is then subjected to reductive amination using an amine source like ammonia or a primary amine, along with a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), Alkoxides (RO-), Amines (RNH2)

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoropyridinyl groups enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit or activate enzymatic pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-amine
  • 2,2,2-Trifluoro-1-(4-fluoropyridin-3-yl)ethan-1-amine

Uniqueness

2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethan-1-amine is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C7H6F4N2

Molecular Weight

194.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-fluoropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H6F4N2/c8-5-1-4(2-13-3-5)6(12)7(9,10)11/h1-3,6H,12H2

InChI Key

CNFLMIBXGYGIJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C(C(F)(F)F)N

Origin of Product

United States

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